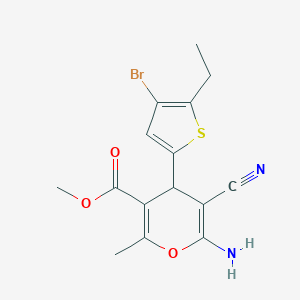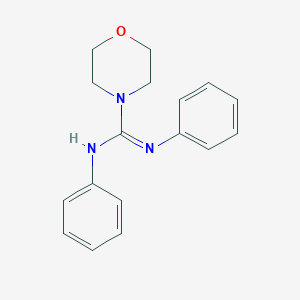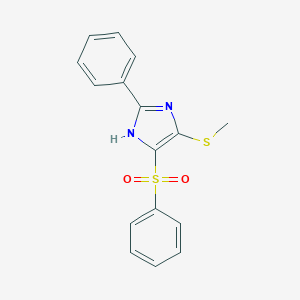
methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is a chemical compound with a complex structure that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce the production of pro-inflammatory cytokines. It has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate in lab experiments is its potential to exhibit multiple biological activities. However, one of the main limitations is the complex synthesis method, which requires the use of various reagents and catalysts.
Zukünftige Richtungen
There are several future directions for the study of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another potential direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, the development of new derivatives and analogs of this compound may lead to the discovery of new biological activities and potential therapeutic agents.
Conclusion
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is a complex chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the discovery of new biological activities and potential therapeutic agents.
Synthesemethoden
The synthesis of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of ethyl 2-bromo-5-ethylthiophene-3-carboxylate with sodium hydride in the presence of dimethylformamide to obtain 4-bromo-5-ethyl(2-thienyl)acetic acid. The second step involves the reaction of the obtained acid with thionyl chloride to obtain the corresponding acid chloride. The third step involves the reaction of the acid chloride with methyl 6-amino-2-methyl-4H-pyran-3-carboxylate in the presence of triethylamine to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate has been studied for its potential applications in various scientific research fields. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Produktname |
methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate |
|---|---|
Molekularformel |
C15H15BrN2O3S |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
methyl 6-amino-4-(4-bromo-5-ethylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H15BrN2O3S/c1-4-10-9(16)5-11(22-10)13-8(6-17)14(18)21-7(2)12(13)15(19)20-3/h5,13H,4,18H2,1-3H3 |
InChI-Schlüssel |
SJSXWMUFKLRKCO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N)Br |
Kanonische SMILES |
CCC1=C(C=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)


![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)
![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)




![Ethyl 2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B258933.png)